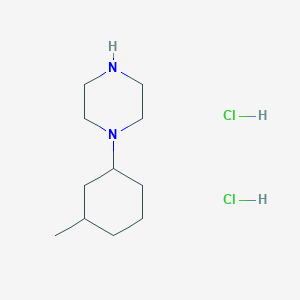

D-Glucosamine-oxime hydrochloride

Descripción general

Descripción

D-Glucosamine-oxime hydrochloride is a highly innovative biomedical compound used in studying inflammatory ailments like osteoarthritis and rheumatoid arthritis . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of D-Glucosamine involves the addition of nitrosyl chloride to the acetylated glycal followed by conversion of the adduct to acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . Another method involves the preparation of the hydrochlorides of 2-amino-2-deoxy-D-glucose (D-glucosamine) from tri-0-acetyl-D-glucal .Molecular Structure Analysis

The empirical formula of D-Glucosamine-oxime hydrochloride is C6H13NO5 · xHCl . Its molecular weight on a free base basis is 179.17 .Chemical Reactions Analysis

The reactions involve the addition of nitrosyl chloride to the acetylated glycal followed by conversion of the adduct to acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . Another reaction involves the coupling process of electrodialysis with oxime hydrolysis reaction for preparing hydroxylamine sulfate .Physical And Chemical Properties Analysis

D-Glucosamine-oxime hydrochloride is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal .Aplicaciones Científicas De Investigación

Biomedical Applications

D-Glucosamine (GlcN) is an important part of the polysaccharides chitin and chitosan and is highly hydrophilic . It is an important compound required for the formation of cartilage cells and represents one of the elementary units of the cartilage matrix and joint fluid . This makes it a crucial component in biomedical applications, particularly in the development of treatments for joint and cartilage-related conditions .

Food Industry

GlcN is widely used as a nutritional supplement in food and is the fourth most commonly used dietary supplement worldwide . It can be used in foods and sports drinks to provide a supplemental benefit to joint health .

Cosmetics Industry

In the cosmetics industry, GlcN is used to improve skin moisture . Its highly hydrophilic nature makes it an effective ingredient in moisturizing products .

Health Care Industry

The health care industry also benefits from the use of GlcN. It is used in dietary supplements for joint health, leveraging its role in the formation of cartilage cells .

Pharmaceutical Industry

GlcN has been widely used in the pharmaceutical industry . Its antibacterial properties make it a promising natural food preservative .

Biomanufacturing

GlcN is produced by fermentation with wild-type as well as engineered microorganisms and enzymatic catalysis with a series of chitinolytic enzymes . This makes it a key compound in biomanufacturing processes .

Direcciones Futuras

Propiedades

IUPAC Name |

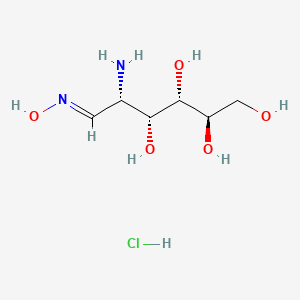

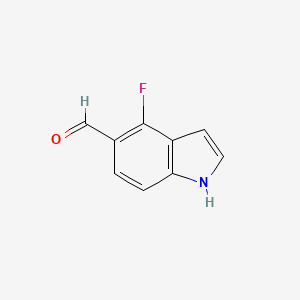

(2R,3S,4R,5S,6E)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1+;/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSKNFHFTDIXRN-XGFKIDBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=NO)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](/C=N/O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucosamine-oxime hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)

amine](/img/structure/B1450369.png)